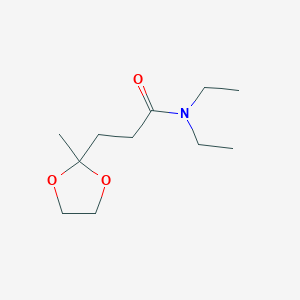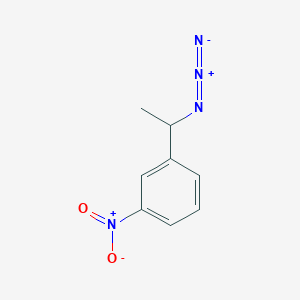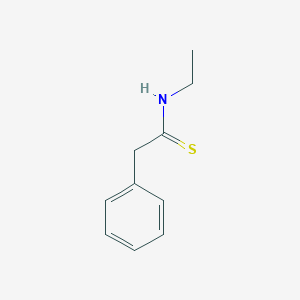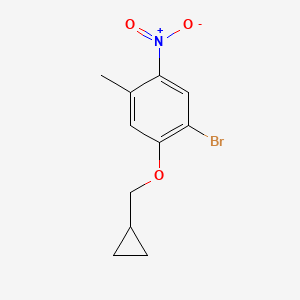![molecular formula C26H37NO3 B13990359 2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol CAS No. 75393-89-4](/img/structure/B13990359.png)
2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound features a morpholine ring, a methoxyphenyl group, and two tert-butyl groups attached to a phenol ring, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions with 4,6-ditert-butylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, hydroxyl derivatives from reduction, and various substituted phenols from electrophilic substitution reactions.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-[(4-Methoxyphenyl)methyl]morpholine
- 2,6-Ditert-butyl-4-methylphenol
- 4-Methoxyphenol
Uniqueness
What sets 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
75393-89-4 |
|---|---|
Formule moléculaire |
C26H37NO3 |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol |
InChI |
InChI=1S/C26H37NO3/c1-25(2,3)19-16-21(24(28)22(17-19)26(4,5)6)23(27-12-14-30-15-13-27)18-8-10-20(29-7)11-9-18/h8-11,16-17,23,28H,12-15H2,1-7H3 |
Clé InChI |
SYADKROMGFUFAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)


![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)






